Metabolic Stability: S-Gboxin vs. Gboxin — Sustained Systemic Exposure Enables In Vivo Efficacy
S-Gboxin was specifically developed to address the poor metabolic stability of the parent compound Gboxin, which undergoes rapid degradation in plasma [1]. While Gboxin is unsuitable for sustained in vivo studies, S-Gboxin demonstrates excellent metabolic stability and enhanced plasma stability that enables meaningful systemic exposure [1]. Extended Data Figure 7 from the original Nature publication presents plasma and tumor pharmacokinetics data confirming that S-Gboxin possesses PK properties suitable for in vivo studies, whereas Gboxin does not [2].
| Evidence Dimension | Metabolic stability and plasma half-life |
|---|---|
| Target Compound Data | Excellent metabolic stability; enhanced plasma stability; PK properties suitable for in vivo studies |
| Comparator Or Baseline | Gboxin: Low chemical stability; rapid degradation in plasma |
| Quantified Difference | Gboxin: unsuitable for sustained in vivo use; S-Gboxin: sustained systemic exposure demonstrated |
| Conditions | Plasma stability assay; in vivo pharmacokinetic analysis in mouse models |
Why This Matters
This differentiation is critical for procurement: S-Gboxin is the only form of this chemotype that enables reproducible, sustained in vivo pharmacology studies.
- [1] Shi Y, Lim SK, Liang Q, et al. Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma. Nature. 2019 Mar;567(7748):341-346. View Source
- [2] Shi Y, et al. Extended Data Fig. 7: S-Gboxin is metabolically stable and has pharmacokinetic properties suitable for in vivo studies. Nature. 2019;567(7748). View Source
